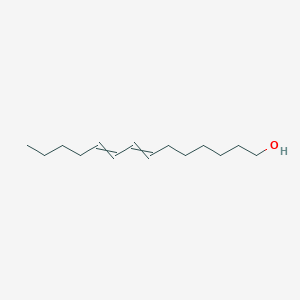
Tetradeca-7,9-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-7,9-dien-1-ol is an organic compound belonging to the class of long-chain fatty alcohols. It is characterized by the presence of two double bonds located at the 7th and 9th positions of the tetradecane chain. This compound is known for its role in various biological and chemical processes, including its use as a pheromone in certain insect species.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-7,9-dien-1-ol typically involves the use of acylation reactions. One common method includes the acylation of (9Z,12E)-tetradeca-9,12-diene-1-ol with acetic anhydride in the presence of pyridine in tetrahydrofuran . This reaction yields the corresponding acetate, which can then be hydrolyzed to obtain the desired alcohol.
Industrial Production Methods
Industrial production of this compound often involves large-scale acylation and hydrolysis processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The compound is typically produced in bulk for use in various applications, including as a pheromone in pest control.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradeca-7,9-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Tetradeca-7,9-dienal and tetradeca-7,9-dienoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Tetradeca-7,9-dienyl halides and esters.
Applications De Recherche Scientifique
Tetradeca-7,9-dien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Functions as a pheromone in certain insect species, aiding in the study of insect behavior and pest control.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Employed in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of Tetradeca-7,9-dien-1-ol involves its interaction with specific molecular targets and pathways. As a pheromone, it binds to olfactory receptors in insects, triggering behavioral responses such as mating or aggregation. In biological systems, it may interact with cellular membranes and enzymes, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,12-Tetradecadien-1-ol: Another long-chain fatty alcohol with double bonds at the 9th and 12th positions.
Tetradeca-9,12-dienyl acetate: An acetate derivative of Tetradeca-7,9-dien-1-ol, used as a pheromone.
Uniqueness
This compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its role as a pheromone and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
72648-92-1 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
tetradeca-7,9-dien-1-ol |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-8,15H,2-4,9-14H2,1H3 |
Clé InChI |
TYMWFDIDOWUYRT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=CC=CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















